2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide

描述

Chemical Identity and Nomenclature

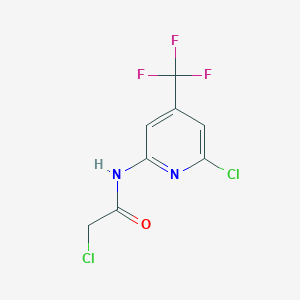

2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide belongs to the class of substituted pyridine derivatives, specifically characterized as a chloroacetamide compound with trifluoromethyl substitution. The compound is officially recognized under the Chemical Abstracts Service registry number 1311279-82-9, which serves as its unique chemical identifier in global databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound bears the systematic name 2-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetamide.

The molecular formula of this compound is C8H5Cl2F3N2O, indicating a molecular composition that includes eight carbon atoms, five hydrogen atoms, two chlorine atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom. The calculated molecular weight is precisely 273.04 grams per mole, as determined through computational chemistry methods. The compound exists as a crystalline solid under standard conditions, with structural characteristics that reflect the presence of both electron-withdrawing trifluoromethyl groups and electron-donating nitrogen functionalities within the pyridine ring system.

The structural representation of the compound can be expressed through its Simplified Molecular Input Line Entry System notation as ClC1=NC(NC(CCl)=O)=CC(C(F)(F)F)=C1, which provides a linear encoding of its molecular structure. The International Chemical Identifier key for this compound is GAIDQKXWNXQJBC-UHFFFAOYSA-N, offering another standardized method for chemical identification. These various nomenclature systems collectively ensure precise identification and communication regarding this specific chemical entity across different scientific and commercial platforms.

The compound demonstrates remarkable structural complexity through its substitution pattern, featuring chlorine atoms at both the acetamide chain and the pyridine ring, combined with a trifluoromethyl group that significantly influences its chemical behavior. This particular arrangement of functional groups creates a molecule with distinct electronic properties, making it valuable for various synthetic applications and research endeavors. The presence of multiple halogen atoms contributes to enhanced stability and specific reactivity patterns that distinguish this compound from related pyridine derivatives.

Historical Context and Discovery

The development of this compound reflects the broader historical evolution of fluorinated heterocyclic chemistry, particularly the advancement of trifluoromethyl-substituted pyridine compounds in the early 21st century. The compound was first cataloged in chemical databases in 2013, with its initial structural record created on August 8, 2013, in the PubChem database. This timeline corresponds with the period of intensive research into fluorinated pharmaceutical intermediates and agrochemical compounds, driven by the pharmaceutical industry's recognition of the unique properties conferred by trifluoromethyl groups.

The synthesis methodology for this compound emerged from established protocols for preparing chloroacetamide derivatives, building upon decades of research in pyridine chemistry dating back to the mid-20th century. The specific combination of chlorine and trifluoromethyl substituents represents an evolution in synthetic strategy, reflecting chemists' growing understanding of how to manipulate electron density and molecular properties through strategic halogen placement. The compound's discovery was facilitated by advances in fluorination chemistry, particularly the development of reliable methods for introducing trifluoromethyl groups into aromatic systems.

Historical records indicate that the compound has undergone continuous refinement and characterization since its initial discovery, with the most recent structural modifications recorded in May 2025. This ongoing development reflects the dynamic nature of chemical research and the continuous improvement of analytical techniques for characterizing complex fluorinated molecules. The compound's entry into commercial chemical catalogs occurred relatively quickly after its initial synthesis, suggesting immediate recognition of its potential utility in research applications.

The broader context of this compound's development includes the parallel advancement of synthetic methodologies for creating highly substituted pyridine derivatives, which became increasingly important for pharmaceutical and agrochemical applications. The specific structural features of this compound align with trends in medicinal chemistry toward incorporating multiple halogen atoms to enhance biological activity and metabolic stability. This historical trajectory demonstrates the compound's position within the larger narrative of modern synthetic organic chemistry.

Relevance in Academic and Industrial Research

This compound occupies a significant position in contemporary chemical research, particularly within the domains of medicinal chemistry and agricultural science. The compound's structural characteristics make it valuable as a synthetic intermediate for developing more complex molecules with enhanced biological properties. Academic researchers have identified this compound as belonging to the category of trifluoromethylation agents, highlighting its utility in introducing trifluoromethyl groups into other molecular frameworks.

Industrial applications of this compound extend into pharmaceutical development, where its unique electronic properties and structural features contribute to the design of bioactive molecules. The presence of multiple halogen atoms, combined with the trifluoromethyl group, creates a molecular scaffold that can interact with biological targets in specific ways. Research institutions have utilized this compound in studies aimed at understanding structure-activity relationships in halogenated heterocyclic systems, contributing to broader knowledge about how molecular modifications influence biological behavior.

The compound's relevance in agricultural research stems from its classification as a substituted pyridine derivative, a class of molecules known for diverse biological activities including herbicidal and fungicidal properties. Industrial chemical suppliers maintain this compound in their research catalogs with high purity specifications, typically ranging from 95% to 98%, indicating its importance for precision synthetic work. The availability of this compound through multiple commercial sources demonstrates sustained demand from research institutions and industrial laboratories.

Contemporary research applications include its use as a building block for synthesizing more complex pharmaceutical intermediates and agrochemical agents. The compound's stability under various reaction conditions, combined with its reactive functional groups, makes it particularly suitable for multi-step synthetic sequences. Academic publications have referenced similar structural motifs in studies of antimicrobial and anti-inflammatory compounds, suggesting potential therapeutic applications that warrant further investigation.

The industrial relevance of this compound extends beyond its immediate synthetic applications to include its role in advancing fundamental understanding of fluorinated heterocyclic chemistry. Research laboratories utilize this compound to investigate the effects of multiple halogen substitutions on molecular properties, contributing to the development of design principles for next-generation pharmaceuticals and agrochemicals. The compound's commercial availability through established chemical suppliers ensures continued access for researchers pursuing innovative applications in various scientific disciplines.

属性

IUPAC Name |

2-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3N2O/c9-3-7(16)15-6-2-4(8(11,12)13)1-5(10)14-6/h1-2H,3H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIDQKXWNXQJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1NC(=O)CCl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-trifluoromethylpyridine and chloroacetyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.

Acylation Reaction: The chloroacetyl chloride reacts with 2-chloro-4-trifluoromethylpyridine in the presence of the base to form the desired acetamide compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Process: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

Automation and Control: Advanced automation and control systems are used to monitor and adjust reaction parameters such as temperature, pressure, and reactant concentrations.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions

2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution Reactions: Derivatives with different functional groups replacing the chloro group.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Reduction: Reduced products such as alcohols or amines.

Hydrolysis: Carboxylic acids and amines.

科学研究应用

2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate the activity of receptors on cell surfaces, affecting cellular signaling and function.

Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their core scaffolds, substituents, and functional groups. Below is a detailed comparison with key analogs identified in the evidence:

Chloroacetamide Derivatives with Aromatic Substituents

Chloroacetamide Derivatives in Pharmaceuticals

Physicochemical and Reactivity Differences

- Hydrogen Bonding: Compounds like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide exhibit stronger intermolecular interactions due to amino and cyano groups, contrasting with the CF₃ group’s steric bulk .

- Lipophilicity : The trifluoromethyl group in the target compound likely confers higher logP values compared to hydroxylated analogs (e.g., 2-hydroxypyridin-3-yl derivative), impacting membrane permeability .

生物活性

2-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide is an organic compound belonging to the acetamide class, notable for its unique structural features including a chloro group and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

- IUPAC Name : 2-chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)acetamide

- Molecular Formula : C8H7Cl2F3N2O

- Molecular Weight : 237.06 g/mol

- CAS Number : 1311279-82-9

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are attributed to its ability to disrupt cellular processes in microorganisms, potentially by inhibiting enzyme activity or interfering with cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Antifungal | Effective against specific fungal strains | |

| Enzyme Inhibition | Modulates activity of key enzymes |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their function and disrupting metabolic pathways.

- Receptor Modulation : It can affect receptor activity on cell surfaces, influencing cellular signaling and responses.

- Cellular Disruption : The compound may interfere with critical cellular processes such as DNA replication and protein synthesis, leading to cell death in pathogens.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various acetamides, including this compound. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research on Antifungal Activity

In another study focusing on antifungal properties, the compound was tested against several fungal strains. The findings revealed that it significantly inhibited fungal growth, suggesting its potential application in treating fungal infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-trifluoromethyl-pyridin-2-yl)-acetamide | Lacks additional chloro group | Moderate antimicrobial activity |

| N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-acetamide | Lacks chloro group on acetamide | Limited activity |

| 2-Chloro-N-(6-chloro-pyridin-2-yl)-acetamide | Lacks trifluoromethyl group | Reduced efficacy |

The presence of both chloro and trifluoromethyl groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。